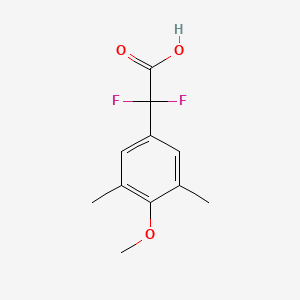
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Halogenation: Introduction of fluorine atoms to the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.
Methylation: Introduction of methyl groups using methyl iodide and a strong base like sodium hydride.
Acetic Acid Introduction: Formation of the acetic acid moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the acetic acid moiety can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)carboxylic acid.
Reduction: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol.
Substitution: Formation of nitro or sulfonic acid derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated organic compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to enhanced binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
作用机制
The mechanism by which Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and molecular conformation.
相似化合物的比较
Similar Compounds
Difluoro-(4-methoxyphenyl)acetic acid: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
Difluoro-(3,5-dimethylphenyl)acetic acid: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Methoxy-(3,5-dimethylphenyl)acetic acid: Lacks the fluorine atoms, which can significantly impact its chemical stability and reactivity.
Uniqueness
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combination of fluorine, methoxy, and methyl substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O3/c1-6-4-8(11(12,13)10(14)15)5-7(2)9(6)16-3/h4-5H,1-3H3,(H,14,15) |
InChI 键 |
PAMQQMYYJSIYRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)C)C(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




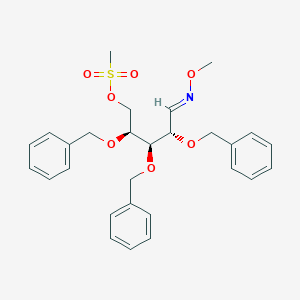

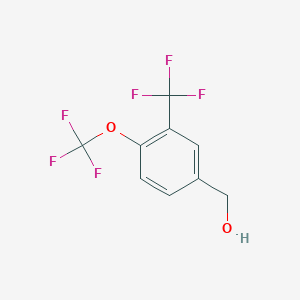
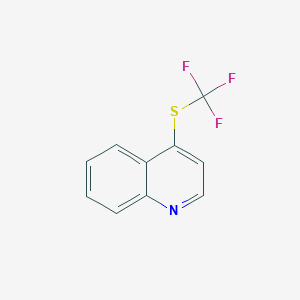

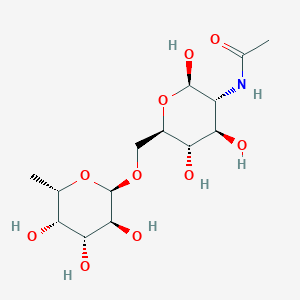
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

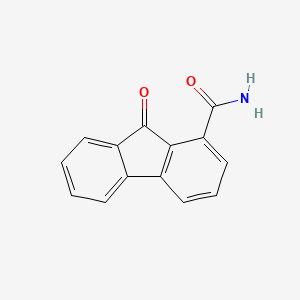
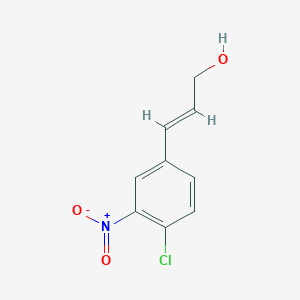
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
